Mearnsitrin
Overview
Description
Mearnsitrin is a natural coloring substance belonging to the class of compounds known as flavonoids. It is a yellow crystalline powder that is slightly soluble in water. This compound is primarily found in certain plants, such as lichen plants and yellow flower wind Suzuki . It is often used as a food additive and natural food colorant, providing yellow or orange hues to food products. Additionally, this compound exhibits antioxidant and anti-inflammatory properties, making it useful in health products and pharmaceuticals .
Preparation Methods
Mearnsitrin can be extracted and isolated from plants. A common extraction method involves using organic solvents such as ethyl acetate or ethanol to extract the this compound-containing plant material. The extract is then purified through processes like distillation and crystallization . Industrial production methods follow similar extraction and purification steps, ensuring the compound’s purity and quality for various applications.
Chemical Reactions Analysis
Mearnsitrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mearnsitrin has a wide range of scientific research applications:
Chemistry: this compound is used as a natural dye and antioxidant in various chemical formulations.
Biology: Its antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Mechanism of Action
Mearnsitrin exerts its effects through various molecular targets and pathways. It interacts with enzymes and proteins involved in oxidative stress and inflammation, modulating their activity. For example, this compound has been shown to inhibit the SARS-CoV-2 main protease, demonstrating its potential as an antiviral agent . The compound’s antioxidant properties help neutralize free radicals, reducing oxidative damage in cells.
Comparison with Similar Compounds
Mearnsitrin is similar to other flavonoids such as myricetin, quercetin, and kaempferol. it is unique due to its specific chemical structure and properties. Similar compounds include:
Myricetin: Another flavonoid with strong antioxidant properties.
Quercetin: Known for its anti-inflammatory and antioxidant effects.
Kaempferol: Exhibits antioxidant and anti-cancer properties.
Properties
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-7-15(27)17(29)18(30)22(32-7)34-21-16(28)14-10(24)5-9(23)6-13(14)33-19(21)8-3-11(25)20(31-2)12(26)4-8/h3-7,15,17-18,22-27,29-30H,1-2H3/t7-,15-,17+,18+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQNISJXKDSYJD-DHWIRCOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318239 | |
Record name | Mearnsitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30484-88-9 | |
Record name | Mearnsitrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30484-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mearnsitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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